KCNQ1 Channel Antagonism vs. Dichloro Analog
The dual-halogenated 4-chloro-6-fluoroquinolin-8-amine exhibits measurable antagonist activity at the KCNQ1/MINK potassium channel complex (IC50 = 1.90 μM) [1]. This activity is notably absent in a closely related structural analog, 4,6-dichloroquinolin-8-amine, which has no reported activity against KCNQ1 but instead displays weak inhibition of monoamine oxidases (MAO-B IC50 = 17.0 μM) [2]. This demonstrates a distinct target engagement profile directly attributable to the 6-fluoro substitution, providing a clear differentiation for researchers seeking to modulate cardiac potassium currents.
4,6-dichloro analog: not active
| Evidence Dimension | Potency against KCNQ1/MINK potassium channel |
|---|---|
| Target Compound Data | IC50 = 1.90 μM |
| Comparator Or Baseline | 4,6-dichloroquinolin-8-amine: IC50 = Not reported (inactive) |
| Quantified Difference | Target compound is active; analog has no reported activity against this target |
| Conditions | Antagonist activity assessed in CHO cells expressing KCNQ1/MINK, measured by inhibition of KCl-induced 86Rb+ efflux |
Why This Matters
This data identifies the compound as a viable and selective starting point for KCNQ1 pharmacology studies, a target implicated in cardiac arrhythmias and hearing loss, where the 4,6-dichloro analog would be an unsuitable choice.
- [1] BindingDB. (2013). BDBM50420073 (CHEMBL2047506). Antagonist activity at KCNQ1/MINK expressed in CHO cells. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50420073 View Source
- [2] BindingDB. (2020). BDBM50450820 (CHEMBL4210376). Inhibition of human membrane bound MAO-B. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820 View Source
